molecular formula C36H45F4N3O5 B607062 Dersimelagon CAS No. 1835256-48-8

Dersimelagon

Número de catálogo: B607062
Número CAS: 1835256-48-8
Peso molecular: 675.8 g/mol
Clave InChI: MUNWOYRHJPWQNE-GMFUQMJFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Dersimelagon se sintetiza a través de un proceso químico de múltiples pasos. La síntesis implica la formación de un derivado del ácido piperidina-4-carboxílico, que luego se acopla con un compuesto de pirrolidina-3-carbonilo. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final. El proceso se lleva a cabo en grandes reactores con control preciso de la temperatura, la presión y el tiempo de reacción para lograr resultados consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones: Dersimelagon experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede dar lugar a la formación de ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Key Applications

  • Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP)
    • Mechanism : Dersimelagon increases skin eumelanin levels, providing photoprotection against sunlight exposure.
    • Clinical Studies :
      • A Phase 2 trial demonstrated significant increases in the time to onset of prodromal symptoms associated with sunlight exposure. Patients receiving 100 mg or 300 mg doses experienced mean increases of 53.8 minutes and 62.5 minutes, respectively, compared to placebo (P = 0.008 and P = 0.003) .
      • Common adverse events included nausea and skin hyperpigmentation, but overall tolerability was favorable .
  • Diffuse Cutaneous Systemic Sclerosis (dcSSc)
    • Mechanism : The compound's anti-fibrotic properties are being explored to mitigate excessive collagen production associated with systemic sclerosis.
    • Clinical Studies :
      • A Phase 2 study is ongoing to evaluate the efficacy and safety of this compound in patients with dcSSc. The study design includes a randomized, double-blind setup with multiple sites .
  • Melanogenesis Research
    • Mechanism : this compound has been shown to induce melanogenesis in vitro and in vivo, suggesting its potential use in research related to skin pigmentation disorders.
    • Preclinical Studies :
      • Studies have indicated that oral administration of this compound leads to significant coat color darkening in mice, highlighting its role in promoting melanin production .

Data Table: Summary of Clinical Trials Involving this compound

Study TypeConditionPhaseParticipantsKey Findings
Phase 1Erythropoietic Protoporphyria1Healthy adultsWell tolerated; increased melanin density observed .
Phase 2Erythropoietic Protoporphyria2102Significant increase in time before symptoms; improved quality of life .
Phase 2Diffuse Cutaneous SSc2TBDEvaluating safety and efficacy for fibrosis reduction .

Case Study 1: Erythropoietic Protoporphyria

A randomized double-blind trial involving patients with EPP showed that those treated with this compound experienced a statistically significant increase in sunlight exposure time before symptoms developed. The study emphasized the importance of monitoring quality of life improvements alongside symptom management.

Case Study 2: Diffuse Cutaneous Systemic Sclerosis

In ongoing research for dcSSc, preliminary results suggest that patients receiving this compound exhibit reduced inflammatory markers and improved skin elasticity compared to placebo groups. This highlights the potential dual role of this compound as both an anti-fibrotic and anti-inflammatory agent.

Mecanismo De Acción

Dersimelagon ejerce sus efectos uniéndose selectivamente y activando el receptor de melanocortina-1. Este receptor participa en la regulación de la pigmentación de la piel y tiene efectos antiinflamatorios y antifibróticos . Tras la activación, this compound aumenta la producción de eumelanina, un tipo de pigmento de la piel que proporciona protección contra la radiación ultravioleta . Los objetivos moleculares y las vías involucradas incluyen el receptor de melanocortina-1 y las vías de señalización descendentes que modulan la pigmentación de la piel y la inflamación .

Compuestos similares:

Singularidad de this compound: this compound es único en su objetivo específico del receptor de melanocortina-1 y su potencial para prevenir la fototoxicidad en pacientes con protoporfiria eritropoyética y protoporfiria ligada al cromosoma X. Su administración oral y su acción selectiva lo convierten en un candidato prometedor para futuras investigaciones y desarrollo .

Comparación Con Compuestos Similares

Uniqueness of Dersimelagon: this compound is unique in its specific targeting of the melanocortin-1 receptor and its potential to prevent phototoxicity in patients with erythropoietic protoporphyria and X-linked protoporphyria. Its oral administration and selective action make it a promising candidate for further research and development .

Actividad Biológica

Dersimelagon, also known as MT-7117, is a novel oral melanocortin 1 receptor (MC1R) agonist developed for therapeutic applications in conditions such as systemic sclerosis (SSc) and erythropoietic protoporphyria (EPP). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and clinical implications.

This compound acts as a selective full agonist for MC1R, which is primarily expressed in melanocytes. The activation of MC1R leads to increased production of eumelanin, contributing to pigmentation and providing photoprotection against UV radiation. The mechanism involves the stimulation of adenylyl cyclase, resulting in elevated levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) pathways critical for melanin synthesis .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : Orally bioavailable with significant absorption.
  • Metabolism : Extensively metabolized to glucuronide conjugates in the liver; minimal renal excretion (only 0.31% excreted in urine) with over 90% eliminated via feces .
  • Tmax : Median time to peak concentration in humans is approximately two hours .

Safety Profile

Clinical studies indicate that this compound has an excellent safety profile with no significant treatment-related adverse effects observed during trials .

Anti-Fibrotic Effects

In murine models of SSc induced by bleomycin, prophylactic administration of this compound significantly reduced skin fibrosis and lung inflammation. Key findings include:

  • Dosage : Effective at doses ≥0.3 mg/kg/day for prophylactic treatment and ≥3 mg/kg/day for therapeutic treatment.
  • Mechanisms : Suppression of inflammatory cell activation and related signaling pathways, particularly those involving transforming growth factor-beta (TGF-β), which is crucial in fibrosis development .

Gene Expression Analysis

Microarray analysis revealed that treatment with this compound modulated gene expression related to:

  • Inflammatory responses
  • Activation of antigen-presenting cells
  • Angiogenesis and vasculogenesis
    These pathways are vital for understanding the compound's therapeutic potential in fibrotic diseases .

Clinical Studies

This compound is currently undergoing phase 3 clinical trials for its efficacy in treating EPP and SSc. Preliminary results from earlier phases have shown promising outcomes regarding its ability to enhance skin pigmentation and reduce symptoms associated with phototoxic reactions in patients prone to sunlight sensitivity .

Case Studies

Case studies have highlighted the effectiveness of this compound in improving skin conditions related to photodermatoses. For instance, patients treated with this compound experienced increased pigmentation, providing a protective effect against UV-induced damage.

Summary Table of Key Findings

Property Details
Compound Name This compound (MT-7117)
Mechanism Selective MC1R agonist; increases eumelanin production
Pharmacokinetics Oral bioavailability; Tmax ~2 hours; primarily fecal excretion
Safety Profile Excellent; no significant adverse effects reported
Therapeutic Applications Systemic sclerosis (SSc), erythropoietic protoporphyria (EPP)
Preclinical Efficacy Significant reduction in skin fibrosis and lung inflammation in murine models
Gene Expression Modulation Affects inflammatory pathways, angiogenesis, and fibroblast activation

Propiedades

Número CAS

1835256-48-8

Fórmula molecular

C36H45F4N3O5

Peso molecular

675.8 g/mol

Nombre IUPAC

1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C36H45F4N3O5/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45)/t25-,30+,31+,35+/m1/s1

Clave InChI

MUNWOYRHJPWQNE-GMFUQMJFSA-N

SMILES

COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F

SMILES isomérico

COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F

SMILES canónico

COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Dersimelagon; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dersimelagon
Reactant of Route 2
Reactant of Route 2
Dersimelagon
Reactant of Route 3
Dersimelagon
Reactant of Route 4
Dersimelagon
Reactant of Route 5
Dersimelagon
Reactant of Route 6
Dersimelagon

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.